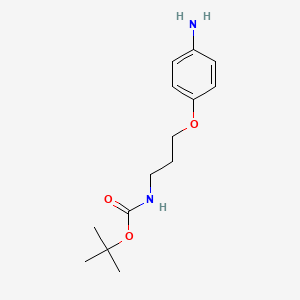
tert-Butyl (3-(4-aminophenoxy)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Intermediate Role
- Synthesis of Biologically Active Compounds : tert-Butyl carbamate derivatives, including tert-Butyl (3-(4-aminophenoxy)propyl)carbamate, are used as intermediates in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). These compounds often serve as crucial intermediates in multi-step synthetic processes, contributing significantly to the final yield and effectiveness of the target molecules (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations and Reactions
- Regioselective Deprotection and Acylation : This chemical is used in the synthesis of complex molecules where selective deprotection and acylation reactions are required. It facilitates the creation of compounds with multiple independently removable amino-protecting groups, crucial for advanced organic synthesis (Pak & Hesse, 1998).
- Metalation and Alkylation Studies : tert-Butyl carbamate derivatives are studied for their ability to undergo metalation followed by reaction with various electrophiles. This property is significant for preparing functionalized amino silanes, which have various applications in organic chemistry (Sieburth, Somers, & O'hare, 1996).
Synthesis of Antioxidants and Polymers
- Synthesis of Monomeric Antioxidants : Derivatives of tert-Butyl carbamate, such as this compound, are used in synthesizing new monomeric antioxidants. These antioxidants are significant in stabilizing polymers like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Carbocyclic Analogs of Nucleotides : These carbamate derivatives are intermediates in synthesizing carbocyclic analogues of nucleotides, which are significant in pharmaceutical research. The structural confirmation of these intermediates often aids in the synthesis of target molecules for drug development (Ober, Marsch, Harms, & Carell, 2004).
Photocatalysis and Organic Reactions
- Photoredox-Catalyzed Reactions : The compound is used in photocatalysis, such as in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process is valuable for assembling a range of chemically complex molecules under mild conditions (Wang et al., 2022).
Chemical Transformations of Protecting Groups
- Transformation of Amino Protecting Groups : This chemical is used in the transformation of commonly used amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). The transformations are essential in organic synthesis, particularly in peptide and protein chemistry (Sakaitani & Ohfune, 1990).
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-aminophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGTWZWYMNBHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

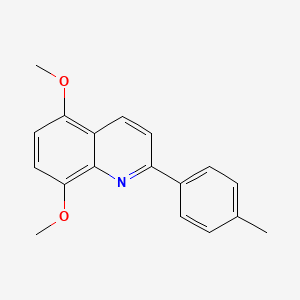
![7-Hydrazino[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine](/img/structure/B3005293.png)
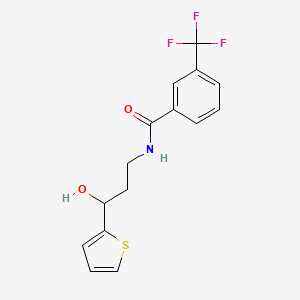
![N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B3005296.png)

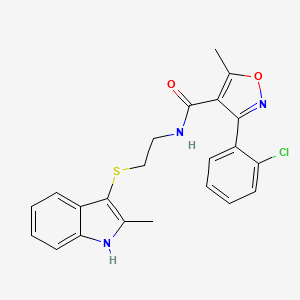
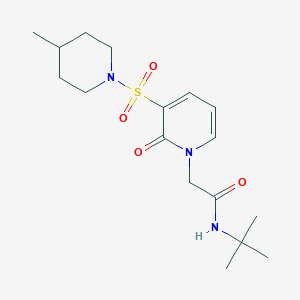
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B3005302.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)
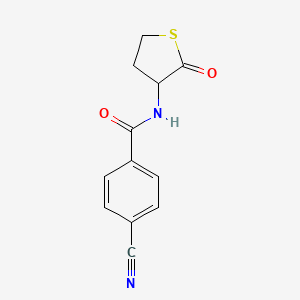

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)
![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)
